2-Butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BCIMP and is known for its unique structure and properties.
Wirkmechanismus
The mechanism of action of BCIMP is not fully understood. However, it is believed to function by inhibiting the activity of specific enzymes and proteins involved in cellular processes. BCIMP has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication. Additionally, BCIMP has been shown to inhibit the activity of fungal lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, a vital component of fungal cell membranes.
Biochemical and Physiological Effects:
BCIMP has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death process. Additionally, BCIMP has been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. BCIMP has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
BCIMP has several advantages for lab experiments. It has a unique structure and properties, which make it an attractive target for drug discovery and development. Additionally, it has been extensively studied and has a well-established mechanism of action. However, BCIMP also has some limitations. Its synthesis method is challenging and requires specialized equipment and expertise. Additionally, its potential toxicity and side effects are not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of BCIMP. One potential area of research is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity. BCIMP may also have potential applications in the treatment of other diseases, such as parasitic infections and viral infections. Overall, BCIMP is a promising compound with significant potential for scientific research.
Synthesemethoden
The synthesis of BCIMP involves a series of complex chemical reactions. The first step involves the preparation of 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde, which is then reacted with 2-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-methanol in the presence of a catalyst to produce BCIMP. The synthesis method of BCIMP is challenging and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
BCIMP has been extensively studied for its potential applications in scientific research. It has been found to have significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, BCIMP has been shown to have potent antifungal activity against Candida albicans. BCIMP has also been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer.
Eigenschaften
CAS-Nummer |
140868-18-4 |
---|---|
Molekularformel |
C22H22ClKN6O |
Molekulargewicht |
461 g/mol |
IUPAC-Name |
potassium;2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2H-imidazol-1-ide-4-carbaldehyde |
InChI |
InChI=1S/C22H23ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,14,20H,2-3,8,13H2,1H3,(H2,24,25,26,27,28,30);/q;+1/p-1 |
InChI-Schlüssel |
BWBSHTGVBZFIAV-UHFFFAOYSA-M |
SMILES |
CCCCC1[N-]C(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl.[K+] |
Kanonische SMILES |
CCCCC1[N-]C(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl.[K+] |
Synonyme |
2-butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde EXP 132 EXP 3179 EXP-132 EXP-3179 EXP132 EXP3179 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.